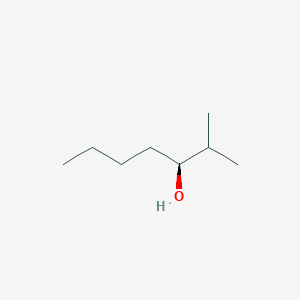
3-Heptanol, 2-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanol, 2-methyl-, (S)- is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. The compound is chiral, and the (S)- designation indicates the specific stereoisomer of the molecule. This compound is also known by other names such as 2-Methyl-3-heptanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Heptanol, 2-methyl-, (S)- can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 2-methyl-3-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 3-Heptanol, 2-methyl-, (S)- may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Heptanol, 2-methyl-, (S)- undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed
Oxidation: 2-Methyl-3-heptanone
Reduction: 3-Heptanol, 2-methyl-, (S)-
Substitution: Alkyl chlorides
Scientific Research Applications
3-Heptanol, 2-methyl-, (S)- has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Heptanol, 2-methyl-, (S)- depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-heptanol: Another stereoisomer of the compound with different spatial arrangement of atoms.
3-Methyl-2-heptanol: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness
3-Heptanol, 2-methyl-, (S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer may exhibit different reactivity and biological activity compared to its other isomers .
Properties
CAS No. |
66283-22-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3S)-2-methylheptan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
QGVFLDUEHSIZIG-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(C)C)O |
Canonical SMILES |
CCCCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
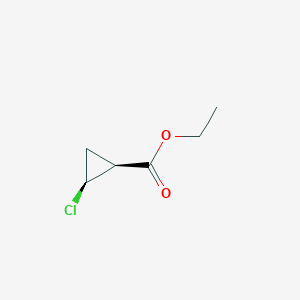
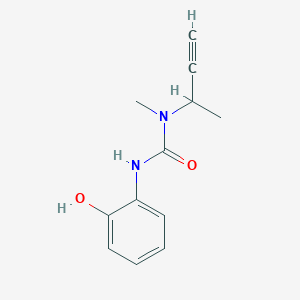
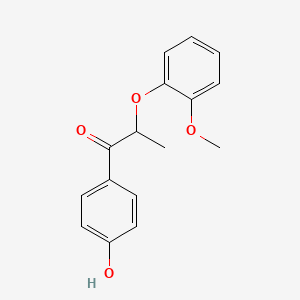

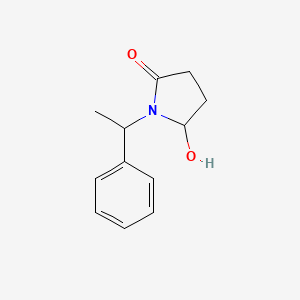
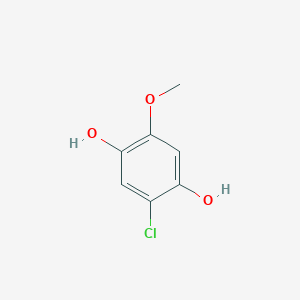
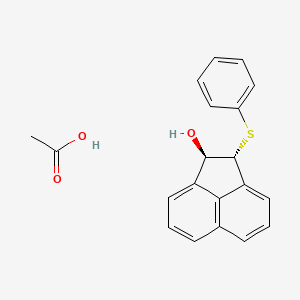
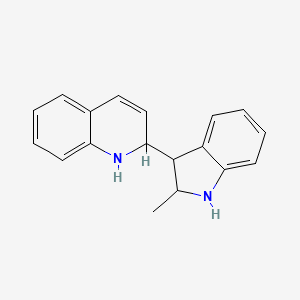
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
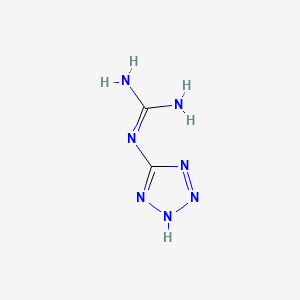
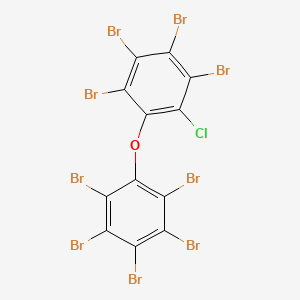
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
